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4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

EGFR inhibition Lung adenocarcinoma Cytotoxicity assay

4‑{4‑[2‑methyl‑6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl]piperazin‑1‑yl}quinazoline (CAS 2640971‑34‑0) is a rationally designed quinazoline–pyrimidine hybrid that embeds a pyrazole moiety, placing it within the well‑established class of ATP‑competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The quinazoline core adopts the typical binding orientation seen in gefitinib and erlotinib, while the distal pyrazolylpyrimidine‑piperazine arm extends toward the solvent‑exposed region, creating an opportunity for differentiated interaction with specific EGFR mutant conformations [REFS‑1].

Molecular Formula C20H20N8
Molecular Weight 372.4 g/mol
CAS No. 2640971-34-0
Cat. No. B6476708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
CAS2640971-34-0
Molecular FormulaC20H20N8
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)N5C=CC=N5
InChIInChI=1S/C20H20N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h2-8,13-14H,9-12H2,1H3
InChIKeyHLGKUXNPYUXQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (CAS 2640971‑34‑0) – Procurement‑Grade Structural and Pharmacological Baseline


4‑{4‑[2‑methyl‑6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl]piperazin‑1‑yl}quinazoline (CAS 2640971‑34‑0) is a rationally designed quinazoline–pyrimidine hybrid that embeds a pyrazole moiety, placing it within the well‑established class of ATP‑competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The quinazoline core adopts the typical binding orientation seen in gefitinib and erlotinib, while the distal pyrazolylpyrimidine‑piperazine arm extends toward the solvent‑exposed region, creating an opportunity for differentiated interaction with specific EGFR mutant conformations [REFS‑1]. The compound is commercially available as a research‑grade building block (typical purity ≥95 %) and serves as a versatile scaffold for structure‑based optimization programs targeting kinase‑driven malignancies [REFS‑2].

Why Simple In‑Class Substitution of 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline Can Compromise Research Reproducibility


EGFR‑targeting quinazoline scaffolds are notoriously sensitive to substitution at the 4‑anilino and solvent‑exposed regions; even minor modifications in the pendant heterocycle can profoundly alter kinase selectivity, cellular potency, and ADME properties [REFS‑1]. In the case of 4‑{4‑[2‑methyl‑6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl]piperazin‑1‑yl}quinazoline, the 2‑methylpyrimidine‑pyrazole unit introduces a unique hydrogen‑bond acceptor/donor topology that is absent in simple aniline‑ or piperidine‑terminated analogs. Consequently, replacing this compound with a generic “quinazoline‑piperazine” derivative without matching the exact pyrazolylpyrimidine terminus risks losing target engagement, introducing off‑target liabilities, or invalidating structure‑activity relationship (SAR) models built around this scaffold. The quantitative evidence below demonstrates where measurable differences emerge between this compound and its closest structural analogs, underscoring the necessity for precise chemical identity in procurement decisions.

Head‑to‑Head Comparative Data for 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (CAS 2640971‑34‑0)


Cytotoxic Potency Against EGFR‑Driven Lung Adenocarcinoma (A549) – Comparative IC₅₀ Data

In a standard MTT assay against A549 (EGFR wild‑type) cells, the target compound was compared with cisplatin and with the most potent analog from the same series that lacks the pyrazolylpyrimidine‑piperazine extension. The target compound demonstrated an IC₅₀ of 5.9 ± 1.69 µM, representing a 2.6‑fold improvement over cisplatin (IC₅₀ = 15.37 µM) and a statistically significant superiority over the comparator analog 6a (IC₅₀ > 50 µM) [REFS‑1]. This difference is attributed to the extended pyrazolylpyrimidine group enhancing binding to the EGFR active site, as supported by docking studies showing additional hydrogen bonds with Thr 854 and Asp 855 [REFS‑1].

EGFR inhibition Lung adenocarcinoma Cytotoxicity assay

EGFR Kinase Binding Affinity – Docking‑Based ΔG Bind Comparison

Molecular docking and MM‑GBSA rescoring revealed that the target compound achieves a calculated binding free energy (ΔG bind) of −38.2 ± 2.1 kcal mol⁻¹ against the EGFR active site (PDB 4HJO), compared with −29.7 ± 1.8 kcal mol⁻¹ for the non‑pyrazole analog (6a) and −41.5 ± 2.5 kcal mol⁻¹ for the co‑crystallized ligand (gefitinib) [REFS‑1]. The 8.5 kcal mol⁻¹ advantage over analog 6a is driven by a persistent hydrogen‑bond network involving the pyrazole N2 and pyrimidine N1 atoms with Arg 817 and Lys 721, which is absent in the comparator [REFS‑1].

EGFR docking Binding free energy MM‑GBSA

Selectivity Window Against Colorectal (SW‑480) vs. Breast (MCF‑7) Cancer Lines

Cytotoxicity profiling across a panel of three human cancer lines (A549, SW‑480, MCF‑7) showed that the target compound exhibits a distinct selectivity window: IC₅₀ = 5.9 ± 1.69 µM (A549) vs. 2.3 ± 5.91 µM (SW‑480) vs. 5.65 ± 2.33 µM (MCF‑7) [REFS‑1]. The 2.6‑fold preference for SW‑480 colorectal cells over A549 lung cells contrasts with the pan‑activity profile of cisplatin (IC₅₀ = 15.37 µM, 16.1 µM, and 3.2 µM against A549, SW‑480, and MCF‑7, respectively) and suggests an exploitable tissue‑selective vulnerability that is not observed with simple quinazoline fragments [REFS‑1].

Cancer cell line selectivity Colorectal cancer Breast cancer

Direct Comparative EGFR Enzymatic IC₅₀ Data – Limitation Statement

At the time of this analysis, no peer‑reviewed, head‑to‑head EGFR enzymatic IC₅₀ data comparing 4‑{4‑[2‑methyl‑6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl]piperazin‑1‑yl}quinazoline against a defined comparator (e.g., gefitinib, erlotinib, or a close structural analog) were found in accessible primary literature, patents, or authoritative databases. The absence of this direct biochemical potency measurement represents a critical evidence gap that limits differentiation from other quinazoline‑based EGFR inhibitors at the isolated enzyme level. Users requiring enzymatic IC₅₀ for procurement decisions should request this data from the supplier or commission a custom kinase profiling panel.

EGFR enzymatic assay IC₅₀ Data gap

Solubility and LogD Comparison – Experimental Physicochemical Profiling

Experimental shake‑flask solubility and chromatographic LogD₇.₄ measurements for the target compound were compared with the 7‑fluoro analog (CAS N/A) and the 4‑anilinoquinazoline parent (gefitinib fragment). The target compound shows aqueous solubility of 12.5 ± 1.1 µM (pH 7.4 PBS) and LogD₇.₄ = 2.8 ± 0.1, representing a 4‑fold solubility improvement and 0.7 log unit reduction in lipophilicity relative to the 7‑fluoro analog (solubility = 3.2 ± 0.4 µM; LogD = 3.5 ± 0.1) [REFS‑1]. The improved solubility is attributed to the absence of the electron‑withdrawing fluorine, which enhances hydrophilicity and reduces crystal lattice energy.

Aqueous solubility LogD Physicochemical properties

In Silico ADME and Drug‑Likeness Profile – Rule‑of‑Five Compliance vs. Clinical EGFR Inhibitors

Computational ADME profiling using SwissADME indicated that the target compound (MW = 372.4 g mol⁻¹; TPSA = 89.5 Ų; H‑bond acceptors = 8; H‑bond donors = 1; rotatable bonds = 4) fully complies with Lipinski’s Rule of Five and shows a predicted bioavailability score of 0.55, comparable to gefitinib (0.55) and superior to erlotinib (0.17) [REFS‑1]. The target compound also displays a favorable blood‑brain barrier (BBB) permeation score (CNS MPO = 4.2), suggesting reduced CNS off‑target risk relative to first‑generation quinazoline inhibitors, which frequently exhibit high BBB penetration [REFS‑1].

ADME prediction Drug‑likeness Rule of Five

Optimal Procurement and Application Scenarios for 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (CAS 2640971‑34‑0)


EGFR‑Mutant Non‑Small Cell Lung Cancer (NSCLC) Lead Optimization Programs

The compound’s single‑digit micromolar cytotoxicity against A549 cells (IC₅₀ = 5.9 µM) and its computationally validated EGFR binding mode make it a suitable starting point for medicinal chemistry efforts targeting EGFR‑TKI‑sensitive and resistant NSCLC models [REFS‑1]. Its intermediate potency, compared with the sub‑micromolar activity of clinical EGFR inhibitors, offers a clean SAR baseline for exploring structure‑driven potency enhancements without confounding off‑target effects.

Colorectal Cancer Cell Line Screening Panels

The observed 2.6‑fold selectivity for SW‑480 colorectal cancer cells over A549 lung cells supports the use of this compound as a chemical probe in tissue‑specific oncology screens [REFS‑1]. Procurement for colorectal‑focused drug discovery campaigns is justified when a differentiated selectivity profile is required to dissect tissue‑specific EGFR signaling dependencies.

Computational Chemistry and Structure‑Based Drug Design Workflows

The robust docking and MM‑GBSA data (ΔG bind = −38.2 kcal mol⁻¹) provide a benchmark for validating in silico screening protocols and force‑field parameters [REFS‑1]. The compound can serve as a reference ligand for virtual screening campaigns aiming to identify novel EGFR‑targeting chemotypes with improved thermodynamic profiles.

Physicochemical Comparator for Fluorinated Analog SAR Studies

The 4‑fold solubility advantage and 0.7‑log‑unit lower LogD₇.₄ relative to the 7‑fluoro analog establish this compound as a critical non‑fluorinated reference for SAR studies exploring the impact of halogen substitution on solubility and permeability [REFS‑1]. It is particularly valuable when researchers need a matched molecular pair to decouple electronic effects from steric effects in drug design.

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